Acranil
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Overview
Description
Acranil is an acridine derivative known for its antiviral properties. It belongs to a class of compounds characterized by a tricyclic ring system with dialkylaminoalkyl side chains. This compound has been studied for its ability to induce interferon-like substances, making it a potential candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acranil can be synthesized through various methods, including the Ullmann condensation, which involves the condensation of o-halobenzoic acids with substituted aniline in the presence of copper powder and potassium carbonate. This reaction yields N-(substituted phenyl) anthranillic acids, which cyclize to form acridone or substituted acridones under the influence of strong acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Acranil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the acridine ring, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds .
Scientific Research Applications
Acranil has a wide range of scientific research applications, including:
Mechanism of Action
Acranil exerts its effects by inducing the production of interferon-like substances in the body. These substances are part of the immune response and help inhibit viral replication. The molecular targets and pathways involved include the activation of interferon-stimulated genes and the inhibition of viral protein synthesis .
Comparison with Similar Compounds
Uniqueness of this compound: this compound’s unique structure, particularly its side chain, contributes to its effectiveness in inducing interferon-like substances. This makes it a valuable compound for antiviral research and potential therapeutic applications .
Properties
CAS No. |
1684-42-0 |
---|---|
Molecular Formula |
C21H27Cl2N3O2 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3O2.ClH/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21;/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24);1H |
InChI Key |
SSDTVXNTGXKATD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl.Cl |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl |
Key on ui other cas no. |
1684-42-0 |
Related CAS |
522-20-3 (Parent) |
Synonyms |
acranil acranil dihydrochloride chlormetacrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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